(2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile
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Overview
Description
The compound (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile is an organic molecule characterized by a furan ring substituted with a 4-methylphenyl group and a phenylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-diformylfuran.
Substitution with 4-methylphenyl group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-methylphenyl group.
Formation of the phenylprop-2-enenitrile moiety: This step involves the reaction of the substituted furan with a suitable nitrile precursor under conditions that favor the formation of the (2Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy in treating various diseases and conditions.
Industry
Industrially, the compound is used in the development of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one
- Furan-2-yl (phenyl)methanone derivatives
- Benzofuran derivatives
Uniqueness
The uniqueness of (2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile lies in its specific substitution pattern and the presence of both furan and nitrile functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H15NO |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
(Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C20H15NO/c1-15-7-9-17(10-8-15)20-12-11-19(22-20)13-18(14-21)16-5-3-2-4-6-16/h2-13H,1H3/b18-13+ |
InChI Key |
ODDGMEVTNYDSOW-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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